LW6

Catalog No.
S548059
CAS No.
934593-90-5
M.F
C26H29NO5
M. Wt
435.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LW6

CAS Number

934593-90-5

Product Name

LW6

IUPAC Name

methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29)

InChI Key

BJRPPNOJYFZSLY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Solubility

Soluble in DMSO, not in water

Synonyms

CAY10585; CAY-10585; CAY 10585; LW6; LW-6; LW 6

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Description

The exact mass of the compound Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate is 435.20457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LW6 is a novel compound classified as a hypoxia-inducible factor 1 inhibitor, specifically targeting the hypoxia-inducible factor 1-alpha (HIF-1α). It is an aryloxyacetylamino benzoic acid derivative with the molecular formula C26H29NO5C_{26}H_{29}NO_{5} and a molecular weight of approximately 435.51 g/mol. LW6 functions primarily by promoting the proteasomal degradation of HIF-1α, thereby inhibiting its accumulation under hypoxic conditions, which is particularly relevant in cancer biology where tumors often experience low oxygen levels .

Inhibition of HIF-1α

HIF-1 is a transcription factor that regulates the body's response to low oxygen (hypoxia). Under hypoxic conditions, HIF-1α levels increase, leading to the expression of genes involved in angiogenesis (blood vessel formation), cell metabolism, and cell survival . Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate is being investigated for its ability to block this pathway by inhibiting HIF-1α, potentially offering therapeutic benefits in conditions where HIF-1α activity is unwanted.

LW6 operates through several key mechanisms:

  • Inhibition of HIF-1α: LW6 inhibits the expression of HIF-1α induced by hypoxia in various cell lines, including A549 lung cancer cells. This inhibition occurs independently of the von Hippel-Lindau protein, suggesting a unique pathway for HIF-1α degradation .
  • Induction of Apoptosis: The compound induces hypoxia-selective apoptosis in cancer cells, characterized by a reduction in mitochondrial membrane potential and an increase in reactive oxygen species levels .
  • Regulation of VHL: LW6 upregulates the expression of the von Hippel-Lindau protein, which is crucial for the proteasomal degradation of HIF-1α. This mechanism enhances the degradation of HIF-1α and reduces its transcriptional activity .

Research indicates that LW6 exhibits significant anti-tumor activity, particularly in hypoxic environments. In vivo studies have shown that LW6 can reduce tumor growth and HIF-1α expression in xenograft models derived from human colon cancer cells (HCT116) and other cancer types . The compound’s ability to selectively induce apoptosis in hypoxic cells makes it a promising candidate for cancer therapies targeting resistant tumors.

The synthesis of LW6 involves several steps that include:

  • Formation of Aryloxyacetylamino Structure: The initial step typically involves the reaction between appropriate aryloxy compounds and acetylated amino acids.
  • Coupling Reactions: Subsequent coupling reactions form the benzoic acid moiety.
  • Purification: The final product is purified using techniques such as chromatography to achieve high purity levels necessary for biological testing .

LW6's primary application lies in cancer therapy, particularly for tumors exhibiting resistance to conventional treatments due to hypoxia. Its role as a selective HIF-1α inhibitor positions it as a potential therapeutic agent in:

  • Cancer Treatment: Targeting hypoxic tumors to enhance the efficacy of existing therapies.
  • Research Tool: As a biochemical probe to study HIF-1 signaling pathways and their implications in various diseases .

Interaction studies involving LW6 have demonstrated its ability to enhance the cellular accumulation of certain substrates, such as mitoxantrone, by inhibiting the breast cancer resistance protein (BCRP). This suggests potential interactions with drug transport mechanisms that could affect drug bioavailability and efficacy . Additionally, studies have shown that LW6 does not affect the expression of HIF-1β while promoting the degradation of HIF-1α, highlighting its specificity .

Several compounds exhibit similar inhibitory effects on HIF-1α but differ in their mechanisms or chemical structures. Here are some notable comparisons:

Compound NameChemical StructureMechanismUnique Features
CAY10585Aryloxyacetylamino benzoic acid derivativeInhibits HIF-1α accumulationSimilar structure but different pharmacokinetics
YC-1Benzimidazole derivativeActivates VHL for HIF degradationDifferent activation pathway
NSC 644221Small molecule inhibitorInhibits HIF-1α via topoisomerase II interactionDistinct mechanism targeting DNA processes
17-AAGHeat shock protein 90 inhibitorDisrupts chaperone function leading to HIF degradationTargets protein folding rather than direct inhibition

LW6 stands out due to its specific action on HIF-1α without affecting other related proteins like HIF-1β, making it a targeted therapeutic option for treating cancers associated with hypoxia .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Exact Mass

435.20457

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Lee K, Kang JE, Park SK, Jin Y, Chung KS, Kim HM, Lee K, Kang MR, Lee MK, Song KB, Yang EG, Lee JJ, Won M. LW6, a novel HIF-1 inhibitor, promotes proteasomal degradation of HIF-1alpha via upregulation of VHL in a colon cancer cell line. Biochem Pharmacol. 2010 Oct 1;80(7):982-9. Epub 2010 Jun 23. PubMed PMID: 20599784.
2: Liu XY, Wang BJ, Jiang CY, Liu SJ. Ornithinimicrobium pekingense sp. nov., isolated from activated sludge. Int J Syst Evol Microbiol. 2008 Jan;58(Pt 1):116-9. PubMed PMID: 18175694.
3: Whitehead L. Toward a trajectory of identity reconstruction in chronic fatigue syndrome/myalgic encephalomyelitis: a longitudinal qualitative study. Int J Nurs Stud. 2006 Nov;43(8):1023-31. Epub 2006 Mar 9. PubMed PMID: 16527282.
4: Whitehead LC. Quest, chaos and restitution: living with chronic fatigue syndrome/myalgic encephalomyelitis. Soc Sci Med. 2006 May;62(9):2236-45. Epub 2005 Oct 19. PubMed PMID: 16236413.

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